

Sulfo-Cy7 amine bioconjugation chemistry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Sulfo-Cy7 amine**

Cat. No.: **B15552809**

[Get Quote](#)

An In-depth Technical Guide to **Sulfo-Cy7 Amine** Bioconjugation Chemistry

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the bioconjugation chemistry of **Sulfo-Cy7 amine**, a near-infrared (NIR) fluorescent dye. Its applications, core reaction mechanisms, experimental protocols, and key quantitative data are detailed for professionals in research and drug development. The inherent water solubility and reactive primary amine make Sulfo-Cy7 a versatile tool for labeling biomolecules.

Introduction to Sulfo-Cy7 Amine

Sulfo-Cy7 amine is a water-soluble, near-infrared fluorescent dye belonging to the cyanine dye family.^{[1][2]} The defining features of this molecule are the sulfonate groups ($-\text{SO}_3^-$), which confer high water solubility, and a terminal primary amine group ($-\text{NH}_2$), which serves as a reactive handle for covalent attachment to various biomolecules.^{[1][3]} This combination makes it particularly suitable for labeling delicate proteins that might be sensitive to organic solvents.^[4]

The dye's spectral properties, with excitation and emission in the near-infrared range (~ 750 nm and ~ 773 nm, respectively), are highly advantageous for biological applications, especially *in vivo* imaging.^{[1][5]} This region of the electromagnetic spectrum offers minimal background autofluorescence from biological tissues, allowing for deep tissue penetration and high signal-to-noise ratios.^{[5][6]} Consequently, Sulfo-Cy7 and its derivatives are widely used for labeling proteins, antibodies, and nucleic acids for applications such as fluorescence microscopy, flow cytometry, and molecular probe development.^{[5][6]}

Core Bioconjugation Chemistries

The primary amine group of Sulfo-Cy7 is a versatile nucleophile that can react with several functional groups to form stable covalent bonds. The most common bioconjugation strategies are detailed below.

Reaction with Activated Esters (e.g., N-Hydroxysuccinimide Esters)

The most prevalent method for labeling biomolecules with Sulfo-Cy7 involves its amine-reactive counterpart, Sulfo-Cy7 NHS ester.^{[4][7][8]} However, the chemistry is fundamentally the reaction of an amine with an NHS ester. In this reaction, the primary amine on a biomolecule (such as the ϵ -amino group of a lysine residue) attacks the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond.^{[7][9]} The reaction releases N-hydroxysuccinimide (NHS) as a byproduct.^[9] This reaction is highly efficient at a slightly alkaline pH of 7.2 to 9.^[9] The sulfonate groups on Sulfo-NHS esters increase the reagent's water solubility and prevent it from crossing cell membranes, making it ideal for cell surface labeling.^[9]

Reaction with Carboxylic Acids via Carbodiimide Chemistry

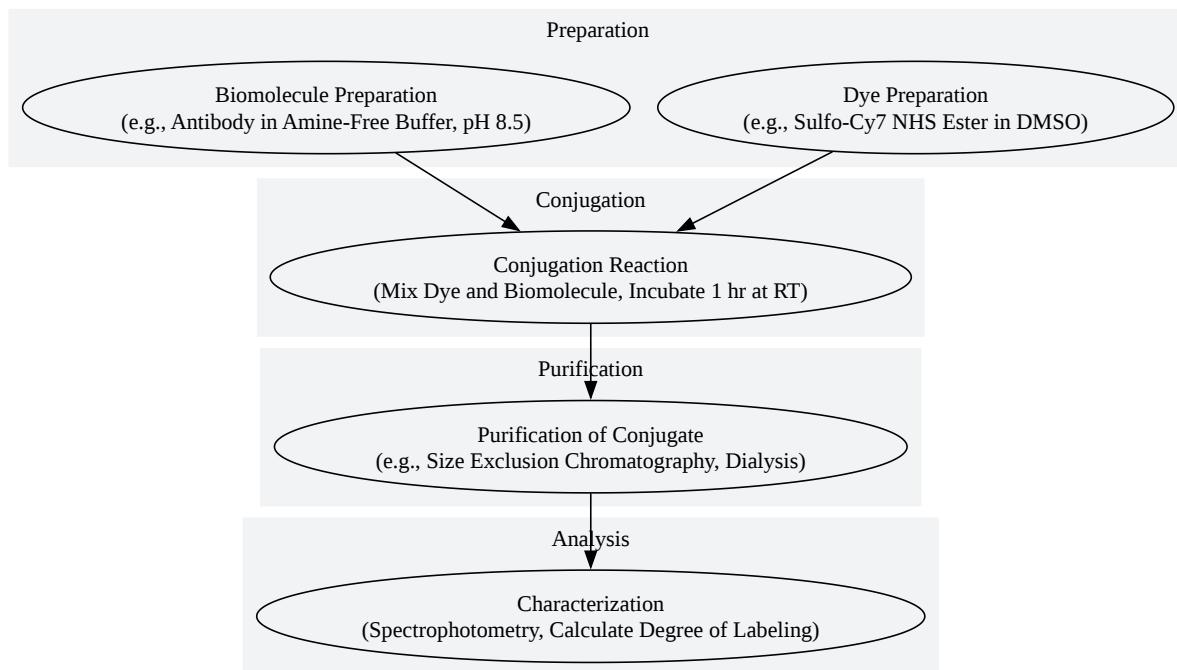
Sulfo-Cy7 amine can be conjugated to biomolecules containing carboxylic acid groups (e.g., aspartic acid, glutamic acid, or the C-terminus of proteins). This reaction requires an activating agent, most commonly a carbodiimide such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC).^[10] EDC activates the carboxyl group, making it susceptible to nucleophilic attack by the primary amine of **Sulfo-Cy7 amine**, which results in a stable amide bond.^[11] The efficiency of this two-step reaction is often enhanced by the addition of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.^[12] This forms a more stable intermediate ester, which then reacts with the amine, improving yields and reducing side reactions.^[12] The activation step is most efficient at a pH of 4.5-7.2, while the subsequent reaction with the amine is best performed at a pH of 7-8.^[12]

Reaction with Aldehydes and Ketones (Reductive Amination)

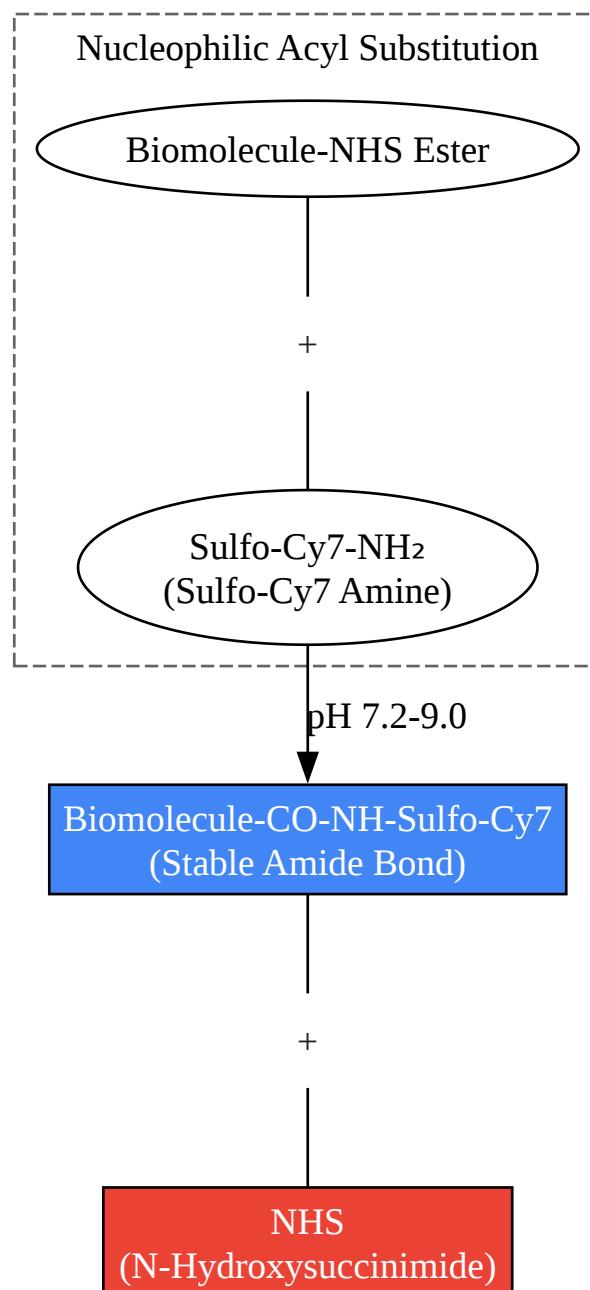
The primary amine of Sulfo-Cy7 can also react with carbonyl compounds (aldehydes and ketones) present on a biomolecule. This reaction, known as reductive amination, proceeds in two steps. First, the amine attacks the carbonyl carbon to form an unstable intermediate called a carbinolamine, which then dehydrates to form an imine (or Schiff base).[13][14][15] Due to the instability of the imine, it is immediately reduced to a stable secondary amine linkage using a mild reducing agent like sodium cyanoborohydride (NaBH_3CN).[16] This reducing agent is particularly useful because it is stable at the slightly acidic to neutral pH required for imine formation and is selective for the imine over the carbonyl group.[16] The optimal pH for imine formation is carefully controlled, typically around 5, as lower pH values will protonate the amine reactant, rendering it non-nucleophilic, while higher pH values will not sufficiently catalyze the dehydration step.[13][15]

Quantitative Data Summary

The following tables summarize the key physicochemical properties of Sulfo-Cy7 derivatives and the recommended conditions for bioconjugation reactions.

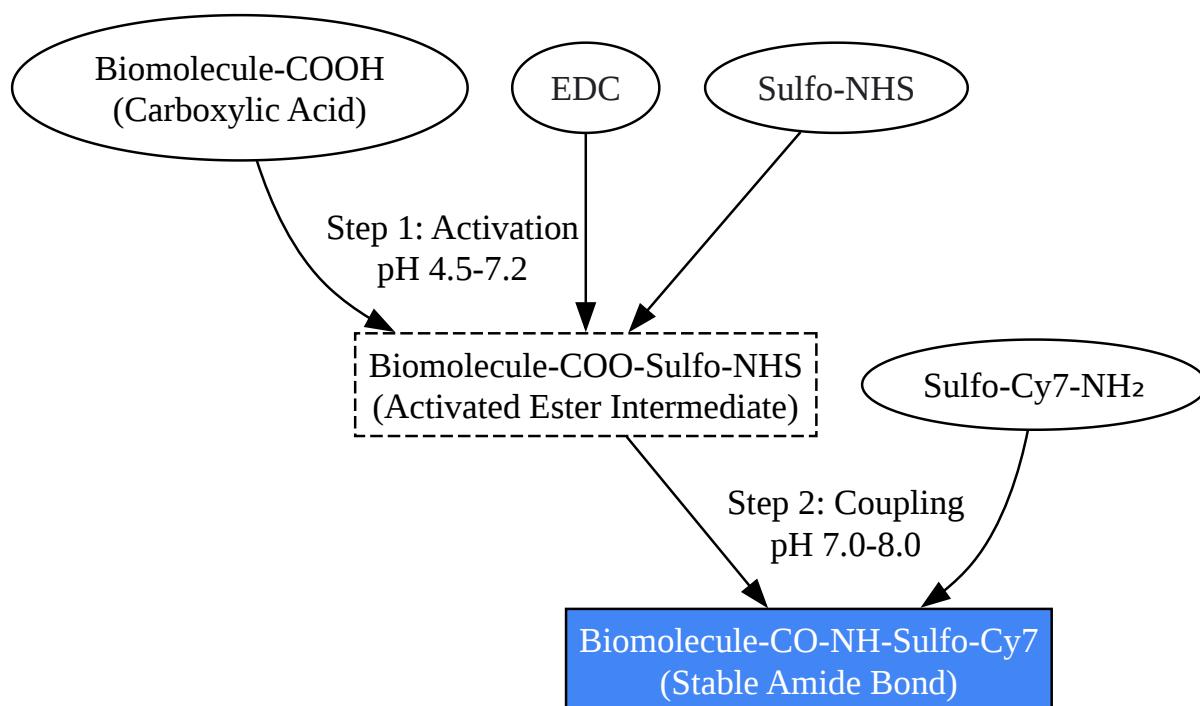

Table 1: Physicochemical and Spectroscopic Properties of Sulfo-Cy7 Derivatives

Parameter	Sulfo-Cy7 Amine	Sulfo-Cy7.5 Amine	Sulfo-Cy7 NHS Ester	Sulfo-Cy7 Carboxylic Acid
Excitation Max (nm)	740[1]	778[17]	750[18]	~750[5]
Emission Max (nm)	773[1]	797[17]	773[18]	~773[5]
Molar Extinction Coefficient ($\text{M}^{-1}\text{cm}^{-1}$)	240,600[1]	222,000[17]	240,600[18]	Not specified
Molecular Weight (g/mol)	807.1[1]	1143.5[17]	844.05[18]	746.97[19]
Solubility	Water, DMSO, DMF[1]	Water, DMF, DMSO[17]	Good in water, DMF, DMSO[18]	Soluble in water, DMF, DMSO[20]

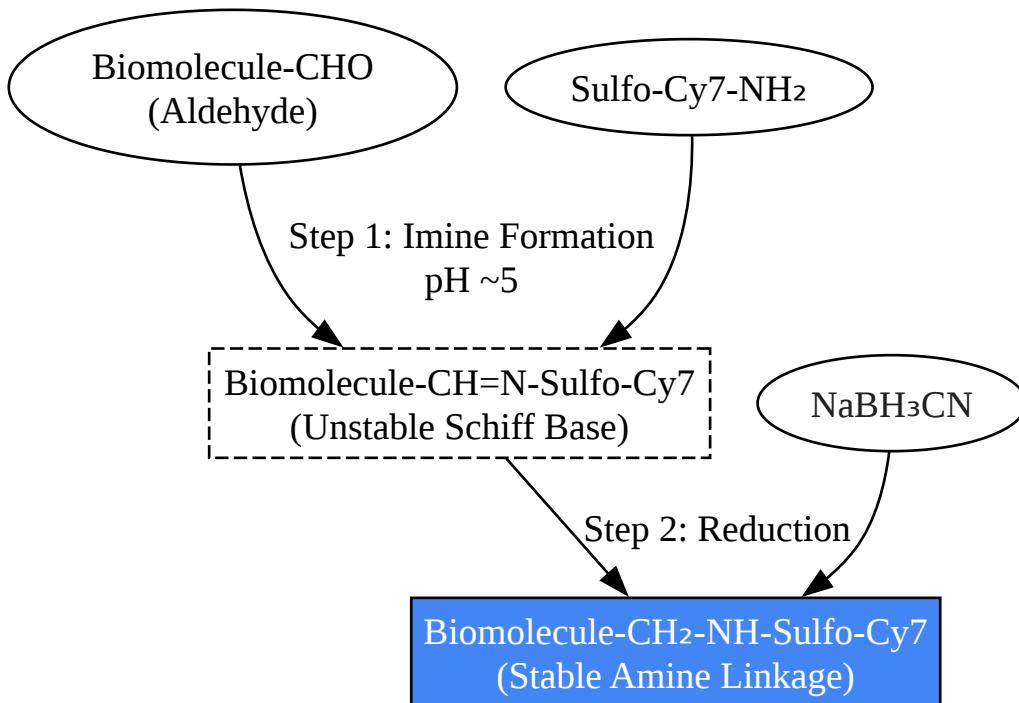

Table 2: Recommended Reaction Conditions for Protein Labeling with NHS Esters

Parameter	Recommended Value	Notes
Protein Concentration	2-10 mg/mL	Labeling efficiency is significantly reduced at concentrations below 2 mg/mL. [10][21]
Reaction Buffer	Amine-free (e.g., PBS)	Buffers containing primary amines (e.g., Tris, glycine) will compete with the target protein for the dye.[10][21]
pH	8.5 ± 0.5	If the pH is below 8.0, it should be adjusted with 1 M sodium bicarbonate.[10][21]
Dye-to-Protein Molar Ratio	~10:1	This is an optimal starting point; the ratio may need to be adjusted depending on the protein and desired degree of labeling.[10][21]
Reaction Time	60 minutes	The reaction should be carried out with gentle shaking or mixing.[10][21]
Temperature	Room Temperature	Incubation should occur in the dark to prevent photobleaching of the dye.[10][21]
Dye Solvent	Anhydrous DMSO or DMF	The dye stock solution is typically prepared at 10 mM. [10][21]

Mandatory Visualizations


[Click to download full resolution via product page](#)

Caption: General workflow for bioconjugation using an amine-reactive dye.


[Click to download full resolution via product page](#)

Caption: Reaction of **Sulfo-Cy7 amine** with an NHS-activated biomolecule.

[Click to download full resolution via product page](#)

Caption: Carbodiimide-mediated coupling of **Sulfo-Cy7 amine** to a carboxyl group.

[Click to download full resolution via product page](#)

Caption: Reductive amination pathway for conjugating **Sulfo-Cy7 amine**.

Experimental Protocols

This section provides a generalized protocol for a common application: the labeling of an antibody (IgG) with a Sulfo-Cy7 derivative, in this case, an NHS ester.

Protocol: Antibody Labeling with Sulfo-Cy7 NHS Ester

1. Preparation of Solutions

- Antibody Solution:
 - Prepare the antibody (e.g., IgG) at a concentration of 2-10 mg/mL in an amine-free buffer, such as phosphate-buffered saline (PBS) at pH 7.2-7.4.[10][21]
 - If the antibody solution contains primary amines (like Tris or glycine), it must be dialyzed against PBS before labeling.[21][22]
 - Adjust the pH of the antibody solution to 8.5 ± 0.5 using 1 M sodium bicarbonate.[10][21]
This is crucial for efficient conjugation.
- Dye Stock Solution:
 - Allow the vial of Sulfo-Cy7 NHS ester to warm to room temperature before opening to prevent moisture condensation.
 - Prepare a 10 mM stock solution of the dye by dissolving it in anhydrous dimethyl sulfoxide (DMSO).[10][21] Mix thoroughly by vortexing. This stock solution should be stored at -20°C, protected from light and moisture.[10][21]

2. Conjugation Reaction

- Calculate the required volume of the dye stock solution. A 10:1 molar ratio of dye to antibody is a common starting point.[21]
 - Calculation Example: For 0.5 mL of a 2 mg/mL IgG solution (MW \approx 150,000 g/mol):

- Moles of IgG = $(0.002 \text{ g/mL} * 0.5 \text{ mL}) / 150,000 \text{ g/mol} = 6.67 \times 10^{-9} \text{ mol}$
- Moles of Dye = $10 * 6.67 \times 10^{-9} \text{ mol} = 6.67 \times 10^{-8} \text{ mol}$
- Volume of 10 mM Dye = $(6.67 \times 10^{-8} \text{ mol}) / (0.010 \text{ mol/L}) = 6.67 \mu\text{L}$
- Slowly add the calculated volume of the Sulfo-Cy7 NHS ester stock solution to the antibody solution while gently vortexing.[\[10\]](#)[\[21\]](#) Avoid vigorous mixing that could denature the protein.[\[21\]](#)
- Incubate the reaction mixture for 60 minutes at room temperature in the dark.[\[10\]](#)[\[21\]](#) Gently invert the tube every 15 minutes to ensure thorough mixing.[\[10\]](#)

3. Purification of the Conjugate

- Prepare a size-exclusion chromatography column (e.g., Sephadex G-25) according to the manufacturer's instructions.[\[10\]](#) Equilibrate the column with PBS (pH 7.2-7.4).[\[10\]](#)
- Load the reaction mixture onto the top of the column.[\[10\]](#)
- Elute the column with PBS. The labeled antibody conjugate, being larger, will elute first and can often be identified as the first colored band.[\[22\]](#) The smaller, unreacted dye molecules will elute later.
- Collect the fractions containing the purified conjugate.

4. Characterization: Degree of Labeling (DOL)

- Measure the absorbance of the purified conjugate solution using a spectrophotometer at 280 nm (for protein) and at the absorbance maximum of Sulfo-Cy7 (~750 nm).[\[22\]](#)
- Calculate the DOL using the following formula:[\[22\]](#)

$$\text{DOL} = (A_{\text{max}} \times \epsilon_{\text{protein}}) / ((A_{280} - (A_{\text{max}} \times CF_{280})) \times \epsilon_{\text{dye}})$$

Where:

- A_{max} = Absorbance of the conjugate at ~750 nm.

- A_{280} = Absorbance of the conjugate at 280 nm.
- $\epsilon_{\text{protein}}$ = Molar extinction coefficient of the protein at 280 nm (e.g., $\sim 210,000 \text{ M}^{-1}\text{cm}^{-1}$ for IgG).
- ϵ_{dye} = Molar extinction coefficient of Sulfo-Cy7 at ~ 750 nm (e.g., $240,600 \text{ M}^{-1}\text{cm}^{-1}$).[\[18\]](#)
- CF_{280} = Correction factor for the dye's absorbance at 280 nm (A_{280} / A_{max} for the free dye, e.g., 0.04 for Sulfo-Cy7).[\[18\]](#)

Troubleshooting Common Issues

- Low Labeling Efficiency:
 - Cause: Protein concentration is too low.[\[23\]](#)
 - Solution: Concentrate the protein to at least 2 mg/mL.[\[23\]](#)
 - Cause: Presence of amine-containing compounds in the buffer (e.g., Tris, glycine).[\[10\]](#)[\[23\]](#)
 - Solution: Desalt or dialyze the protein into an amine-free buffer like PBS.[\[23\]](#)
 - Cause: Incorrect pH.
 - Solution: Ensure the reaction pH is between 8.0 and 9.0 for NHS ester reactions.[\[10\]](#)
 - Cause: Hydrolyzed NHS ester.
 - Solution: Use high-quality anhydrous DMSO or DMF to prepare the dye stock solution and use it promptly.[\[23\]](#)
- Precipitation of Protein:
 - Cause: High concentration of organic solvent from the dye stock.
 - Solution: Ensure the volume of DMSO/DMF added is less than 10% of the total reaction volume.[\[24\]](#)
 - Cause: Protein denaturation.

- Solution: Avoid vigorous vortexing during the reaction. Use gentle mixing or inversion.
[\[21\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Sulfo-Cy7 amine, 2236573-39-8 | BroadPharm [broadpharm.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. sulfo-Cyanine7 | AxisPharm [axispharm.com]
- 6. sulfo-Cyanine7.5 | AxisPharm [axispharm.com]
- 7. Sulfo-Cy7.5 NHS ester, 2736437-44-6 | BroadPharm [broadpharm.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. youtube.com [youtube.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Aldehydes and Ketones to Amines - Chemistry Steps [chemistrysteps.com]
- 17. sulfo-Cy7.5 amine | BroadPharm [broadpharm.com]
- 18. Sulfo-Cyanine 7 NHS ester (A270313) | Antibodies.com [antibodies.com]
- 19. Sulfo-Cyanine7 carboxylic acid | AxisPharm [axispharm.com]
- 20. lumiprobe.com [lumiprobe.com]

- 21. medchemexpress.com [medchemexpress.com]
- 22. benchchem.com [benchchem.com]
- 23. vectorlabs.com [vectorlabs.com]
- 24. docs.aatbio.com [docs.aatbio.com]
- To cite this document: BenchChem. [Sulfo-Cy7 amine bioconjugation chemistry]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15552809#sulfo-cy7-amine-bioconjugation-chemistry\]](https://www.benchchem.com/product/b15552809#sulfo-cy7-amine-bioconjugation-chemistry)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com